molecular formula C19H16FN5O2 B2990207 N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357974-65-2

N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2990207
M. Wt: 365.368
InChI Key: KQGJXQYMXCKGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.368. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The chemical serves as a crucial starting point or intermediate in the synthesis of a wide array of derivatives with potential biological activities. Studies have shown that derivatives of triazoloquinoxaline, a core structure of the compound, can be synthesized through various methods, including DCC coupling and azide coupling methods. These processes allow for the formation of amino acid derivatives and N-regioisomeric analogs with the triazoloquinoxaline moiety, which are of interest due to their structural complexity and potential biological activities (Fathalla, 2015).

Biological Evaluation and Potential Therapeutic Applications

The derivatives of this compound have been evaluated for a variety of biological activities. For instance, some derivatives have been investigated for their positive inotropic effects, which measure the force of heart muscle contractions, in isolated rabbit-heart preparations. These studies are crucial for identifying potential therapeutic agents for heart conditions (Li et al., 2008). Another research avenue explores the anticonvulsant activities of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives, indicating potential applications in treating seizure disorders (Xie et al., 2005).

Antimicrobial and Anticancer Activities

The synthesis of triazoloquinoxaline derivatives has also led to compounds with antimicrobial properties, tested against various bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Yurttaş et al., 2020). Additionally, some derivatives exhibit anticancer activities, as demonstrated in vitro against human neuroblastoma and colon carcinoma cell lines, underscoring the importance of these compounds in cancer research (Reddy et al., 2015).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-12-22-23-18-19(27)24(15-4-2-3-5-16(15)25(12)18)11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJXQYMXCKGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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